4-((4-Ethynylphenoxy)methyl)tetrahydro-2H-pyran
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Overview
Description
4-((4-Ethynylphenoxy)methyl)tetrahydro-2H-pyran is a synthetic organic compound that features a tetrahydropyran ring substituted with an ethynylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Ethynylphenoxy)methyl)tetrahydro-2H-pyran typically involves the reaction of 4-ethynylphenol with tetrahydro-2H-pyran-4-methanol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((4-Ethynylphenoxy)methyl)tetrahydro-2H-pyran can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group under hydrogenation conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of ethyl-substituted tetrahydropyran.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
4-((4-Ethynylphenoxy)methyl)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-((4-Ethynylphenoxy)methyl)tetrahydro-2H-pyran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with target proteins, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-((4-Phenoxy)methyl)tetrahydro-2H-pyran: Lacks the ethynyl group, resulting in different reactivity and biological activity.
4-((4-Methoxyphenoxy)methyl)tetrahydro-2H-pyran: Contains a methoxy group instead of an ethynyl group, affecting its chemical properties and applications.
Uniqueness
4-((4-Ethynylphenoxy)methyl)tetrahydro-2H-pyran is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for covalent interactions in biological systems. This makes it a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
4-[(4-ethynylphenoxy)methyl]oxane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-2-12-3-5-14(6-4-12)16-11-13-7-9-15-10-8-13/h1,3-6,13H,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDOWOMYCQJSGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)OCC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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